SCH 38519 is derived from the fungal species Thermomonospora, which is known for producing various bioactive compounds. The compound falls under the classification of isochromanequinones, a group recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Its chemical structure contributes to its functionality, allowing it to interact with various biological pathways.
The synthesis of SCH 38519 has been achieved through both natural extraction methods and synthetic approaches. The natural extraction involves culturing Thermomonospora under specific conditions to optimize yield. In laboratory settings, synthetic routes have been developed that typically involve:
The detailed synthetic pathways can vary, but they generally aim to reproduce the structural features observed in the natural product.
The molecular structure of SCH 38519 has been elucidated using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The compound's chemical formula is , and it features a distinct isochromanequinone backbone characterized by:
The stereochemistry of SCH 38519 has been confirmed through two-dimensional NMR data, which provides insights into the spatial arrangement of atoms within the molecule.
SCH 38519 participates in several notable chemical reactions that underscore its biological significance:
These reactions highlight SCH 38519's role as a modulator in hemostatic processes, making it a candidate for further pharmacological exploration.
The mechanism of action for SCH 38519 primarily involves its interaction with platelet receptors involved in aggregation and secretion processes. By inhibiting these pathways, SCH 38519 effectively reduces platelet activation, which is crucial in preventing thrombus formation. The specific molecular targets include:
This dual inhibition mechanism positions SCH 38519 as a promising agent in cardiovascular therapeutics.
SCH 38519 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during formulation development for therapeutic use.
SCH 38519 has potential applications across various scientific domains:
Whole-genome sequencing of Thermomonospora sp. SCC 1793 revealed a type II polyketide synthase (PKS) gene cluster spanning 45 kb, responsible for Sch 38519 biosynthesis. This cluster encodes ketosynthase α/β heterodimers (KSα/KSβ), acyl carrier proteins (ACP), cyclases, and oxygenases. Comparative genomics identified 85% homology with the medermycin biosynthetic cluster in Streptomyces sp. AM-7161, particularly in the ketoreductase (KR) and aromatase (ARO) domains [5] [9].
A distinctive feature is the schS gene, encoding a C-glycosyltransferase that catalyzes the attachment of a deoxyaminosugar to the isochromanequinone aglycon via a rare C-N linkage. This enzymatic step confers structural uniqueness and is absent in the granaticin biosynthetic pathway. Regulatory genes within the cluster include LuxR-type transcriptional activators and gamma-butyrolactone receptors, which modulate PKS expression in response to quorum-sensing signals [4] [8].
Table 2: Taxonomic Classification of Sch 38519 Producer
| Taxonomic Rank | Classification | Genetic Features |
|---|---|---|
| Domain | Bacteria | Actinobacterial cell wall |
| Phylum | Actinobacteria | High G+C content |
| Family | Thermomonosporaceae | Thermophilic adaptation |
| Genus | Thermomonospora | Type II PKS clusters |
| Strain | SCC 1793 | sch gene cluster (45 kb) |
Sch 38519 (C₂₄H₂₅NO₈) belongs to the isochromanequinone antibiotic family, sharing a tetracyclic aglycon core with medermycin, lactoquinomycin, and granaticin. Divergence occurs in late-stage modifications:
Biosynthetic studies using isotope-labeled precursors ([1-¹³C]-acetate) demonstrated conserved polyketide chain folding (acetate-derived carbons: C-2–C-7, C-10–C-15). Antimicrobial structure-activity relationships (SAR) reveal that the C-4 carbonyl and C-11 hydroxyl groups are essential for activity against Staphylococcus aureus (minimum inhibitory concentration: 6.25 μg/mL) and platelet aggregation inhibition (half-maximal inhibitory concentration: 68 μg/mL) [1] [3] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6